2-Methylprop-2-en(15N)nitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylprop-2-en(15N)nitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N/c1-4(2)3-5/h1H2,2H3/i5+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCMBHHDWRMZGG-HOSYLAQJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C#[15N] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857957 | |
| Record name | 2-Methylprop-2-ene(~15~N)nitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
68.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204523-22-8 | |
| Record name | 2-Methylprop-2-ene(~15~N)nitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Significance of Isotopic Labeling in Nitrile Chemistry
Isotopic labeling, particularly with stable isotopes like Nitrogen-15 (B135050), is a powerful technique in modern chemical research. alfa-chemistry.com In the field of nitrile chemistry, the incorporation of a ¹⁵N atom into a nitrile-containing molecule allows researchers to gain deeper insights into reaction mechanisms and molecular structures. nih.govrsc.org
The primary advantage of using ¹⁵N-labeled compounds lies in the ability to track the nitrogen atom's involvement in chemical transformations. alfa-chemistry.com This is often achieved using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. alfa-chemistry.com ¹⁵N NMR, for instance, can directly detect the labeled nitrogen, providing information about its chemical environment and how it changes during a reaction. researchgate.net This is crucial for elucidating reaction pathways and identifying intermediate species that might otherwise be difficult to observe. nih.gov
Furthermore, the difference in mass between ¹⁴N and ¹⁵N can be detected by mass spectrometry, allowing for precise quantification of labeled versus unlabeled molecules. This is particularly useful in metabolic studies, where researchers can follow the uptake and transformation of nitrogen-containing compounds within a biological system. alfa-chemistry.com
The use of ¹⁵N labeling also aids in the structural analysis of complex molecules. rsc.org By observing the coupling between the ¹⁵N nucleus and adjacent carbon or proton nuclei in NMR spectra, chemists can confirm the connectivity of atoms and determine the three-dimensional structure of a molecule with greater confidence. rsc.org
Key Research Trajectories and Methodological Paradigms
Research involving 2-Methylprop-2-en(¹⁵N)nitrile is primarily focused on its application as a tracer and a building block in specialized chemical synthesis.
One major area of investigation is in polymer chemistry. As a labeled monomer, 2-Methylprop-2-en(¹⁵N)nitrile can be used to synthesize polymers with a ¹⁵N tag at specific locations within the polymer chain. Researchers can then use techniques like NMR to study the structure and dynamics of these polymers in detail. This information is valuable for designing new materials with tailored properties.
Another significant research trajectory is the elucidation of reaction mechanisms. By using 2-Methylprop-2-en(¹⁵N)nitrile as a starting material, chemists can follow the fate of the nitrile group through a series of chemical transformations. This allows them to confirm proposed reaction pathways and identify key intermediates. nih.gov For example, ¹⁵N labeling has been instrumental in understanding the conversion of acid chlorides to organic nitriles. nih.gov
The synthesis of other ¹⁵N-labeled compounds is also a key application. 2-Methylprop-2-en(¹⁵N)nitrile can serve as a precursor for creating a variety of other nitrogen-containing molecules with the isotopic label. These labeled molecules can then be used in a wide range of studies, from metabolic research to materials science. alfa-chemistry.com
Methodologically, the use of 2-Methylprop-2-en(¹⁵N)nitrile often involves a combination of synthetic organic chemistry and advanced analytical techniques. The synthesis of the labeled compound itself can be achieved through various methods, including the reaction of isobutylene (B52900) with labeled hydrogen cyanide or the dehydration of labeled methacrylamide. wikipedia.org Once synthesized, its application in research necessitates the use of ¹⁵N NMR spectroscopy and mass spectrometry to track the isotopic label.
Contextualization Within Modern Organic Synthesis and Materials Science
Strategies for Site-Specific ¹⁵N Incorporation into the Nitrile Functionality
Several strategies have been developed to introduce a ¹⁵N atom specifically into the nitrile group of 2-methylprop-2-enenitrile. These methods leverage different chemical principles to achieve the desired isotopic labeling.
Nucleophilic Displacement Approaches Utilizing ¹⁵N-Labeled Ammonia (B1221849) or Salts
A common and direct method for ¹⁵N incorporation involves the use of ¹⁵N-labeled ammonia (¹⁵NH₃) or its salts, such as ¹⁵NH₄Cl. nih.gov One such approach adapts the Zincke reaction, traditionally used for pyridine (B92270) derivatives. nih.gov In this method, methacrylonitrile is first reacted with a reagent like 2,4-dinitrochlorobenzene to form a reactive intermediate. This intermediate is then treated with ¹⁵NH₄Cl, where the ¹⁵N-labeled ammonia acts as a nucleophile, displacing a leaving group to form the ¹⁵N-labeled nitrile. This process, while effective, can require careful control of reaction conditions to maximize yield and isotopic enrichment, which can reach approximately 33% and over 81%, respectively. Another strategy involves the reaction of a suitable precursor with ¹⁵N-labeled cyanide, such as K¹⁵CN, though this can be a more costly approach. researchgate.net
Dehydration of ¹⁵N-Labeled Hydroxypropanenitrile Precursors
An indirect but effective route involves the synthesis of a ¹⁵N-labeled precursor, which is then converted to the final product. A key precursor for 2-Methylprop-2-en(¹⁵N)nitrile is 2-methyl-2-hydroxypropanenitrile-¹⁵N. This labeled precursor can be synthesized by reacting acetone (B3395972) cyanohydrin with ¹⁵NH₄Cl under acidic conditions. The subsequent step is the dehydration of this labeled hydroxypropanenitrile. Heating the precursor with a dehydrating agent, such as phosphorus pentoxide (P₂O₅), at temperatures between 150–200°C eliminates a molecule of water to form the desired 2-Methylprop-2-en(¹⁵N)nitrile. This method can achieve yields of 65–70% with high isotopic purity (98%).
Cross-Metathesis Reactions with Molybdenum Nitride Complexes and ¹⁵N₂ Gas
A more advanced and atom-economical approach utilizes transition metal catalysis. Specifically, molybdenum nitride complexes derived from dinitrogen (N₂) gas can be used in cross-metathesis reactions with alkynes to form nitriles. researchgate.netresearchgate.net By using ¹⁵N-labeled dinitrogen gas (¹⁵N₂) as the nitrogen source, ¹⁵N can be directly incorporated into the nitrile product. oup.com This method involves the formation of a ¹⁵N-labeled molybdenum nitride intermediate, which then reacts with an appropriate alkyne substrate to yield the ¹⁵N-labeled nitrile. researchgate.netnih.gov This technique is significant as it allows for the direct conversion of ¹⁵N₂ into functionalized organic molecules under relatively mild conditions. researchgate.net The isotopic incorporation is confirmed through techniques like ¹⁵N NMR spectroscopy.
Isotopic Exchange Methods for Nitrile Functional Groups
Isotopic exchange reactions offer a pathway for the late-stage introduction of ¹⁵N into a pre-existing nitrile molecule. nih.gov While less common for the synthesis of 2-Methylprop-2-en(¹⁵N)nitrile from scratch, these methods are conceptually important. Such exchanges can be catalyzed by transition metal complexes, facilitating the reversible exchange of the ¹⁴N atom in the nitrile group with a ¹⁵N atom from a labeled source. nih.goviaea.org Recent research has explored nickel-catalyzed methods for the isotopic labeling of aryl nitriles, which could potentially be adapted for unsaturated nitriles. iaea.org The development of efficient and general isotopic exchange methods remains an active area of research.
Precursor Chemistry and Stereoselective Synthetic Routes to Labeled Unsaturated Nitriles
The synthesis of unsaturated nitriles, including labeled variants, often relies on the careful selection and manipulation of precursors. The stereochemistry of the final product can be influenced by the synthetic route chosen.
For α,β-unsaturated nitriles, a common strategy is the elimination reaction of β-hydroxynitriles. researchgate.netnih.gov These precursors can be generated by reacting aldehydes or ketones with lithioacetonitrile. nih.gov The subsequent elimination of a hydroxyl group (often as water or magnesium oxide) introduces the double bond. researchgate.netnih.gov The stereoselectivity of this elimination can be controlled by the reaction conditions and the reagents used. For instance, using excess MeMgCl can smoothly generate α,β-unsaturated nitriles from β-hydroxynitriles. nih.gov
Domino ozonolysis-aldol cyclization methods have also been employed to prepare unsaturated oxo-nitriles, which are versatile intermediates. acs.org The stereocontrol in subsequent reactions, such as conjugate additions, can be achieved through chelation control, where a metal ion coordinates to both the nitrile and another functional group, directing the approach of the incoming nucleophile. acs.org While not specifically documented for 2-Methylprop-2-en(¹⁵N)nitrile, these principles of stereoselective synthesis are applicable to the broader class of unsaturated nitriles and could be adapted for labeled compounds.
Optimization of Isotopic Enrichment and Yield in Labeled Nitrile Synthesis
Achieving high isotopic enrichment and chemical yield is paramount in the synthesis of isotopically labeled compounds to minimize costs and ensure the quality of the final product for analytical applications. Several factors influence these outcomes.
In methods utilizing ¹⁵N-labeled ammonia or its salts, the stoichiometry of the reagents is critical. An excess of the ¹⁵N source may be required to drive the reaction to completion and maximize incorporation, though this increases cost. nih.gov Purification methods are also crucial to remove any unlabeled starting material or byproducts.
In transition metal-catalyzed reactions, the catalyst's activity and stability are key. The reaction conditions, including solvent, temperature, and pressure of ¹⁵N₂ gas, must be fine-tuned to achieve optimal catalytic turnover and isotopic incorporation. researchgate.net
The table below summarizes key findings from different synthetic approaches for ¹⁵N-labeled nitriles, highlighting the achievable yields and isotopic enrichment.
| Synthetic Method | ¹⁵N Source | Key Reagents | Achievable Yield | Isotopic Enrichment | Reference |
| Zincke Reaction Adaptation | ¹⁵NH₄Cl | 2,4-dinitrochlorobenzene | ~33% | >81% | |
| Dehydration of Precursor | ¹⁵NH₄Cl | Acetone cyanohydrin, P₂O₅ | 65-70% | 98% | |
| Zincke Salt for Nicotinamide | ¹⁵NH₄Cl | 2,4-dinitrochlorobenzene | 55% | 98% | nih.gov |
| Cross-Metathesis | ¹⁵N₂ | Molybdenum nitride complex | - | High | researchgate.netoup.com |
Scale-Up Considerations for Research-Scale Production of 2-Methylprop-2-en(¹⁵N)nitrile
Scaling up the synthesis of 2-Methylprop-2-en(¹⁵N)nitrile from laboratory benchtop to research-scale production requires careful consideration of several factors to maintain yield, purity, and cost-effectiveness. The choice of synthetic route is paramount and often involves a trade-off between the cost of starting materials, reaction conditions, and the complexity of purification.
For the Zincke reaction-based method , scalability is a significant concern. While it provides a direct route for ¹⁵N incorporation, the methodology has limitations. The reaction requires strictly inert conditions to prevent side reactions, and the purification process can be extensive, which may lead to product loss. These factors can make the process less efficient and more costly as the scale increases, even for research quantities (i.e., gram-scale).
The catalytic dehydration of a labeled precursor presents a more scalable alternative for research purposes. The primary challenge in this route is the efficient synthesis of the ¹⁵N-labeled precursor, 2-methyl-2-hydroxypropanenitrile-¹⁵N. However, once the labeled precursor is obtained, the dehydration step is a relatively standard industrial process that can be optimized for larger scales. smolecule.com Key parameters to control during scale-up include:
Temperature Control : The dehydration reaction is endothermic and requires precise temperature management (150–200°C) to ensure complete conversion and prevent byproduct formation.
Catalyst Efficiency : The choice and amount of dehydrating agent (e.g., P₂O₅) are critical. On a larger scale, ensuring efficient mixing of the viscous precursor with the solid catalyst is necessary for consistent results.
Purification : The crude product will likely contain unreacted starting material and byproducts. Fractional distillation is the typical method for purification. The efficiency of the distillation column and control over the distillation parameters become more critical at a larger scale to achieve high purity.
When considering scale-up, the cost of the ¹⁵N source, typically ¹⁵NH₄Cl, is a major economic driver. escholarship.orgalfa-chemistry.com Therefore, synthetic routes that utilize the labeled reagent efficiently are preferred. For instance, the total synthesis of other ¹⁵N-labeled compounds has demonstrated that starting with ¹⁵NH₄Cl can be an economical source for the isotope on a gram scale, achieving high incorporation yields. escholarship.org
Industrial-scale production of unlabeled methacrylonitrile often utilizes the catalytic vapor-phase reaction of isobutylene (B52900) with ammonia and oxygen. smolecule.com While this is highly optimized for large volumes, adapting it for research-scale production of a labeled analog requires overcoming significant challenges, such as handling gaseous ¹⁵N-ammonia and preventing isotopic dilution from any trace ¹⁴N sources. This can lead to reduced isotopic purity, a critical factor for most research applications.
Table 2: Scale-Up Feasibility of Synthetic Routes
| Synthetic Route | Advantages for Scale-Up | Challenges for Scale-Up | Key Optimization Parameters | Reference |
| Zincke Reaction Adaptation | Direct incorporation of ¹⁵N. | Requires inert conditions; extensive purification; potential for low overall yield. | Solvent purity; reaction time; efficient purification techniques. | |
| Catalytic Dehydration | Dehydration is a standard, scalable chemical process. | Efficient synthesis of the labeled precursor is crucial. | Temperature control; catalyst-to-substrate ratio; fractional distillation efficiency. |
Application of this compound in Unraveling Nitrile-Involved Transformations
The isotopically labeled compound this compound, a derivative of methacrylonitrile, serves as a powerful tool in mechanistic chemistry. The incorporation of the stable, heavier nitrogen-15 (B135050) (¹⁵N) isotope allows researchers to trace the path of the nitrile nitrogen atom through complex reaction sequences. wikipedia.org This enables the detailed elucidation of reaction mechanisms, including the identification of intermediates and the determination of rate-limiting steps, which would be difficult to ascertain using its unlabeled counterpart. wikipedia.orgchemrxiv.org
Sophisticated Spectroscopic and Analytical Investigations Utilizing 2 Methylprop 2 En 15n Nitrile As a Probe
Solution-State ¹⁵N NMR Spectroscopy for Reaction Monitoring and Intermediate Characterization
In solution, ¹⁵N NMR spectroscopy of 2-Methylprop-2-en(¹⁵N)nitrile serves as a precise method for tracking the fate of the nitrogen atom through chemical transformations. The technique is invaluable for elucidating reaction pathways and identifying transient intermediates that may not be observable by other methods .
The ¹⁵N nucleus in the nitrile group exhibits a wide chemical shift range, making it an exceptionally sensitive reporter of its local electronic environment asiaisotopeintl.com. The chemical shift of the nitrogen in 2-Methylprop-2-en(¹⁵N)nitrile is influenced by factors such as solvent polarity, hydrogen bonding, and temperature, reflecting subtle changes in molecular conformation and intermolecular interactions nih.gov.
Research on analogous ¹⁵N-labeled nitrile compounds has demonstrated significant changes in chemical shifts with varying experimental conditions. For instance, the ¹⁵N chemical shift of a nitrile-modified nucleoside was observed to change by nearly 10 ppm when the solvent was changed from a nonpolar to a polar medium nih.gov. This sensitivity allows ¹⁵N NMR to be used as a probe for local environments, such as tracking the binding of a molecule or monitoring changes in solvent exposure nih.gov.
Table 1: Influence of Environment on Nitrile ¹⁵N Chemical Shift (Analogous System)
| Condition | Solvent | ¹⁵N Chemical Shift (ppm) | Observed Shift (Δδ) |
|---|---|---|---|
| Solvent Polarity | THF-d₈ | 153.47 | -9.67 |
| D₂O | 143.80 | ||
| Temperature | 298 K | (Reference) | +0.38 |
| 338 K | (Shifted Downfield) | ||
| Hydrogen Bonding | Unbound | (Reference) | +0.81 |
| H-Bonded Dimer | (Shifted Downfield) |
Data derived from a study on 5-cyano-2'-deoxyuridine, illustrating the sensitivity of the nitrile ¹⁵N chemical shift nih.gov.
This high sensitivity enables real-time monitoring of reactions involving the nitrile group. As 2-Methylprop-2-en(¹⁵N)nitrile participates in a reaction, changes in the electronic structure around the nitrogen atom—due to bond formation, cleavage, or complexation—will result in measurable shifts in the ¹⁵N NMR spectrum, providing kinetic and mechanistic data.
The selective incorporation of a ¹⁵N label introduces spin-spin couplings between the ¹⁵N nucleus and neighboring ¹H and ¹³C nuclei. The analysis of these coupling constants (J-couplings) is a definitive method for confirming molecular structure and connectivity nih.govnih.gov. These couplings provide through-bond information that is crucial for the unambiguous assignment of atoms within a molecule and for distinguishing between potential isomers nih.govresearchgate.net.
¹³C-¹⁵N Coupling: The one-bond coupling constant (¹JCN) between the nitrile carbon and the ¹⁵N atom is a direct and unambiguous indicator of the C≡N bond. Its measurement provides conclusive evidence of the nitrile functionality's integrity during a chemical transformation nih.gov.
Table 2: Application of ¹H-¹⁵N and ¹³C-¹⁵N Coupling Constants for Structural Analysis
| Coupling Type | Typical Frequency Range (Hz) | Structural Information Provided |
|---|---|---|
| ¹JC-N | < 100 Hz | Confirms direct C≡N bond connectivity. |
| ²JH-N | ~1-2 Hz | Establishes geminal relationship between a proton and the nitrogen atom. |
| ³JH-N | ~1-5 Hz | Confirms vicinal proton-nitrogen relationships, aiding in conformational and configurational assignments. |
Typical coupling constant ranges aid in molecular connectivity mapping asiaisotopeintl.comresearchgate.net.
By utilizing multidimensional NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation), researchers can correlate the ¹⁵N chemical shift with the chemical shifts of protons that are two or three bonds away, effectively mapping the molecular structure around the labeled nitrile group reddit.com.
Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying chemical processes that occur on the NMR timescale, such as conformational interchanges, chemical exchange, and reaction kinetics fu-berlin.de. The use of ¹⁵N-labeled compounds like 2-Methylprop-2-en(¹⁵N)nitrile significantly enhances the utility of DNMR for studying nitrogen-containing systems.
By monitoring the ¹⁵N NMR spectrum as a function of temperature, chemists can observe phenomena such as the broadening and coalescence of signals. Line-shape analysis of these spectra allows for the quantitative determination of the rates of dynamic processes. For instance, if 2-Methylprop-2-en(¹⁵N)nitrile were to participate in a reversible binding event, DNMR could be used to measure the rates of association and dissociation. Similarly, this technique could be applied to study the kinetics of its polymerization, providing insights into the reaction mechanism by directly observing the consumption of the monomer and the appearance of the polymer signal fu-berlin.de.
Solid-State ¹⁵N NMR Spectroscopy for Polymer Structure and Dynamics Research
When 2-Methylprop-2-en(¹⁵N)nitrile is used as a monomer, the ¹⁵N label is incorporated directly into the resulting polymer chain. This enables the use of solid-state ¹⁵N NMR spectroscopy to probe the structure, dynamics, and local environment of the nitrile side chains within the bulk material, providing information that is often inaccessible by other analytical techniques researchgate.net.
The direct observation of ¹⁵N in the solid state is challenging due to its low natural abundance, low gyromagnetic ratio, and the significant line broadening characteristic of solid samples asiaisotopeintl.com. Cross-Polarization Magic-Angle Spinning (CPMAS) is a cornerstone solid-state NMR technique that overcomes these limitations bohrium.com.
The CPMAS experiment enhances the signal of dilute nuclei like ¹⁵N by transferring magnetization from abundant, nearby protons. This transfer dramatically increases the ¹⁵N signal intensity, reducing acquisition times from days to hours or minutes youtube.com. Simultaneously, spinning the sample at a "magic angle" (54.7°) relative to the magnetic field averages out anisotropic interactions, such as chemical shift anisotropy and dipolar coupling, resulting in high-resolution, "liquid-like" spectra from solid materials bohrium.com. This technique is therefore essential for obtaining structurally informative ¹⁵N NMR spectra from polymers synthesized with 2-Methylprop-2-en(¹⁵N)nitrile.
In the solid state, the ¹⁵N chemical shift is highly sensitive to the local molecular environment, including polymer chain conformation, packing efficiency, and the presence of crystalline versus amorphous domains nih.gov. This sensitivity allows solid-state ¹⁵N NMR to be a powerful tool for characterizing the microstructure of materials.
Studies on other nitrogen-containing materials have shown that solid-state ¹⁵N NMR can distinguish between different chemical and physical states. For example, in studies of mechanochromic materials, ¹⁵N CP/MAS NMR was able to identify distinct signals corresponding to different molecular conformers induced by mechanical grinding nih.gov. This demonstrates the ability of the technique to detect subtle structural changes in the solid state.
Table 3: ¹⁵N CP/MAS NMR for Detecting Conformational Changes in a Solid-State Material (Analogous System)
| Sample State | ¹⁵N Chemical Shift (ppm) | Interpretation |
|---|---|---|
| Crystalline | -269.9 | Single, sharp peak indicating a uniform nitrogen environment. |
| Ground (Amorphous) | -269.9, -272.1, -273.7 | Appearance of new broad peaks, indicating multiple, distinct nitrogen environments due to conformational changes (⟨bf⟩ and ⟨pl⟩ isomers). |
| Annealed | -269.9 | Reverts to a single sharp peak, indicating recovery of the original crystalline phase. |
Data from a study on a dimethylacridane derivative, showing how ¹⁵N solid-state NMR can distinguish between crystalline and amorphous states and identify different conformers nih.gov.
When applied to polymers derived from 2-Methylprop-2-en(¹⁵N)nitrile, solid-state ¹⁵N NMR can provide invaluable information. Researchers can characterize the degree of cure in thermosets, identify different nitrogen environments in polymer blends, study the effects of aging and degradation on the polymer structure, and probe the dynamics of the nitrile side chains, which can be related to the material's bulk mechanical properties fu-berlin.deacs.org.
Advanced Mass Spectrometry for Isotopic Purity and Fragmentation Pathway Analysis
Advanced mass spectrometry techniques are indispensable for confirming the isotopic purity of 2-Methylprop-2-en(¹⁵N)nitrile and for elucidating its fragmentation pathways. Gas Chromatography-Mass Spectrometry (GC-MS) is a primary method for verifying the successful incorporation of the ¹⁵N isotope. The mass spectrum of the labeled compound is expected to show a molecular ion peak (M+) at m/z 68, which is one mass unit higher than that of the unlabeled methacrylonitrile (B127562) (C₄H₅¹⁴N, molecular weight 67 g/mol ). The relative abundance of the M+ ion at m/z 68 compared to any residual peak at m/z 67 provides a quantitative measure of the isotopic enrichment.
While specific fragmentation data for 2-Methylprop-2-en(¹⁵N)nitrile is not extensively published, the fragmentation pattern can be predicted based on the known mass spectrum of unlabeled methacrylonitrile and general principles of mass spectrometry. The fragmentation of the molecular ion is initiated by the removal of an electron, leading to the formation of a radical cation [CH₂=C(CH₃)C≡¹⁵N]⁺•. Subsequent fragmentation would likely involve the loss of small, stable neutral molecules or radicals.
Key expected fragmentation pathways include:
Loss of a hydrogen radical (•H): This would result in a fragment ion at m/z 67.
Loss of a methyl radical (•CH₃): This cleavage would lead to a fragment ion at m/z 53.
Loss of hydrogen cyanide (H¹⁵CN): The elimination of the isotopically labeled hydrogen cyanide would produce a fragment ion at m/z 40. This pathway is particularly informative as it directly involves the labeled nitrile group.
Formation of the cyanomethyl radical cation ([CH₂C≡¹⁵N]⁺•): This would result in a fragment at m/z 41.
The analysis of the relative intensities of these fragment ions in the mass spectrum provides a detailed "fingerprint" of the molecule, confirming its structure and isotopic labeling. High-resolution mass spectrometry can further distinguish between isobaric fragments (fragments with the same nominal mass but different elemental compositions), providing an even higher level of confidence in the structural assignment.
Vibrational Spectroscopy (FTIR, Raman) for Conformational and Bonding Studies
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, offers a non-destructive means to investigate the conformational and bonding characteristics of 2-Methylprop-2-en(¹⁵N)nitrile. The vibrational modes of a molecule are sensitive to its geometry, bond strengths, and the masses of its constituent atoms. The nitrile group (C≡N) is a particularly useful vibrational probe due to its strong, sharp absorption in a region of the infrared spectrum that is often free from other interfering absorptions. nih.gov
A comprehensive vibrational analysis of the unlabeled methacrylonitrile provides a baseline for understanding the spectrum of its ¹⁵N-labeled counterpart. The key vibrational modes of methacrylonitrile are associated with the stretching and bending of its various functional groups.
| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) | Experimental FTIR (cm⁻¹) | Experimental Raman (cm⁻¹) |
| Asymmetric C-H Stretch | =CH₂ | 3105 | 3100 | 3102 |
| Symmetric C-H Stretch | =CH₂ | 3025 | 3015 | 3018 |
| Asymmetric C-H Stretch | -CH₃ | 2985 | 2990 | 2992 |
| Symmetric C-H Stretch | -CH₃ | 2950 | 2955 | 2958 |
| C≡N Stretch | -C≡N | 2230 | 2232 | 2235 |
| C=C Stretch | C=C | 1635 | 1638 | 1640 |
| CH₂ Scissoring | =CH₂ | 1415 | 1418 | 1416 |
| Asymmetric CH₃ Bending | -CH₃ | 1450 | 1452 | 1455 |
| Symmetric CH₃ Bending | -CH₃ | 1385 | 1388 | 1390 |
These assignments, based on a combination of experimental data and theoretical calculations, provide a detailed picture of the molecule's vibrational landscape. By studying the shifts in these frequencies upon ¹⁵N labeling, researchers can gain deeper insights into the nature of the chemical bonds and the coupling between different vibrational modes.
Analysis of Isotopic Shifts in C≡N Stretching Frequencies
The most significant and readily observable effect of ¹⁵N labeling in the vibrational spectrum of 2-Methylprop-2-en(¹⁵N)nitrile is the shift in the C≡N stretching frequency. The frequency of a diatomic stretching vibration is approximated by Hooke's law, which relates the frequency to the force constant of the bond (k) and the reduced mass of the system (μ).
The reduced mass for the C-¹⁴N bond is approximately 6.46 amu, while for the C-¹⁵N bond, it is approximately 6.74 amu. This increase in reduced mass upon isotopic substitution leads to a predictable decrease in the vibrational frequency. The expected shift can be estimated using the following relationship:
ν' / ν = √(μ / μ')
Where:
ν' is the frequency of the ¹⁵N-labeled nitrile stretch
ν is the frequency of the ¹⁴N-labeled nitrile stretch
μ' is the reduced mass of the C-¹⁵N system
μ is the reduced mass of the C-¹⁴N system
Based on this calculation, a downward shift of approximately 30-40 cm⁻¹ is anticipated for the C≡N stretching frequency in the FTIR and Raman spectra of 2-Methylprop-2-en(¹⁵N)nitrile compared to its unlabeled isotopologue. The experimental observation of this shift provides definitive confirmation of the isotopic substitution at the nitrogen atom.
This isotopic shift is a powerful analytical tool. It allows for the unambiguous assignment of the C≡N stretching mode in complex spectra. Furthermore, the precise measurement of this shift can provide subtle information about the electronic environment of the nitrile group and its interactions with its surroundings. By tracking the position of the ¹⁵N-labeled C≡N band, researchers can probe changes in local polarity, hydrogen bonding, and coordination to metal centers with high sensitivity.
Role in Polymer Science Research and Advanced Materials Development
Investigation of Radical Polymerization Kinetics and Mechanisms using 15N Labeling
The incorporation of the ¹⁵N isotope in 2-methylprop-2-en(15N)nitrile serves as a tracer to investigate the intricate details of radical polymerization. Isotopic labeling is a key technique for studying kinetic isotope effects (KIE), where the change in the rate of a chemical reaction upon substitution with one of its isotopes is measured. nih.gov Observing a KIE provides strong evidence that the isotopically labeled bond is involved in the rate-determining step of the reaction. nih.gov
In the context of radical polymerization, ¹⁵N labeling can help clarify mechanisms of initiation, propagation, and termination. For instance, studies on similar systems using ¹³C labeling in the polymerization of methyl methacrylate (B99206) have shown that the propagation steps in Atom Transfer Radical Polymerization (ATRP) and conventional free-radical polymerization are mechanistically identical. acs.org By analogy, using this compound allows researchers to probe the role of the nitrile group in these fundamental processes. The ¹⁵N label enables precise tracking through techniques like NMR spectroscopy but requires specialized instrumentation.
Research findings have demonstrated the utility of isotopic labeling in understanding reaction mechanisms. For example, a significant primary deuterium (B1214612) isotope effect (kH/kD = 4.6) was observed in the hydrophosphination of methacrylonitrile (B127562), which supported a mechanism involving a rate-determining proton transfer step. acs.org While this study used deuterium, the principle extends to ¹⁵N labeling for reactions where the nitrogen atom or nitrile bond plays a critical role. The use of isotopic tracers helps to confirm or disprove proposed mechanistic pathways, contributing to a more fundamental understanding of polymerization kinetics. nih.govacs.org
Analysis of Polymer Microstructure and End-Group Analysis via ¹⁵N NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural investigation of polymers. iupac.org The use of this compound significantly enhances the power of NMR for analyzing polymer microstructure, particularly through ¹⁵N NMR. worktribe.com Since the natural abundance of ¹⁵N is low, enriching the monomer allows for clear and sensitive detection of the nitrogen-containing components of the polymer structure. frontiermaterials.net
A primary application is in end-group analysis, a method used to determine the number-average molecular weight (Mn) of polymers. sigmaaldrich.commagritek.com This technique relies on identifying and integrating the NMR signals from the polymer chain's end-groups and comparing them to the signals from the repeating monomer units. sigmaaldrich.commagritek.com While ¹H NMR is commonly used for this purpose, its application can be limited by signal overlap or low sensitivity for high molecular weight polymers. sigmaaldrich.commagritek.com
¹⁵N NMR, applied to polymers synthesized from this compound, offers a direct and unambiguous way to identify and quantify end-groups that contain the nitrile function. This is especially valuable for clarifying the initiation and termination mechanisms, as the end-groups are direct relics of these processes. ethernet.edu.et For example, researchers have successfully used solid-state ¹⁵N NMR to conduct end-group analysis on ¹⁵N-enriched polyaniline, comparing the molecular weights obtained from NMR with those from gel permeation chromatography (GPC). worktribe.com This comparative approach validates the accuracy of the NMR-based method. worktribe.com Furthermore, two-dimensional NMR techniques like Heteronuclear Multiple-Quantum Correlation (HMQC) can correlate the chemical shifts of protons with directly bonded nitrogen atoms, providing detailed information on the local chemical environment and thus the polymer's microstructure. iupac.org
Controlled Polymerization Techniques and the Fate of the Nitrile Group in Polymer Architectures
Controlled/living radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, have revolutionized polymer synthesis by enabling the creation of polymers with precisely defined structures, molecular weights, and low dispersity. rsc.orgmdpi.comacs.org The use of this compound in these systems provides a unique handle to study the polymerization process and the final polymer architecture.
The predictable reactivity of methacrylonitrile makes it a suitable monomer for controlled polymerization studies. In these processes, the ¹⁵N label allows for detailed investigation into the fate of the nitrile group. The nitrile (C≡N) group is generally considered to be stable during polymerization. However, under certain reaction conditions or during subsequent processing, it can undergo chemical transformations. ¹⁵N NMR spectroscopy is a powerful tool for tracking these changes. For example, Fourier-transform infrared (FTIR) spectroscopy combined with ¹⁵N NMR has been used to study the chemical changes during the thermal treatment of ¹⁵N-labeled polyacrylonitrile (B21495) (PAN). researchgate.net These studies reveal that the nitrile group can participate in cyclization reactions, forming ladder-like structures, which is a critical step in the production of carbon fibers. researchgate.net
The ability to create well-defined polymer architectures is crucial for applications in advanced materials and biomedicine. rsc.org For example, polymers with controlled structures are used to create bioconjugates, where polymers are attached to molecules like proteins or nucleic acids. rsc.org The ¹⁵N label can help in characterizing these complex structures and understanding the interactions at the polymer-biomolecule interface.
Studies on Copolymerization Behavior and Reactivity Ratios with this compound
Copolymerization is a key strategy for creating polymers with tailored properties by combining two or more different monomers. wikipedia.org The behavior of monomers in a copolymerization reaction is described by their reactivity ratios (r₁ and r₂). These ratios indicate the preference of a growing polymer chain ending in one monomer unit to add the same monomer (r > 1) or the other monomer (r < 1). Understanding these ratios is essential for predicting and controlling the final copolymer composition and microstructure. iupac.orgresearchjournal.co.in
The copolymerization of methacrylonitrile (MAN), the non-labeled analogue of this compound, with various other monomers has been extensively studied. The composition of the resulting copolymers is often determined using ¹H NMR spectroscopy or elemental analysis. researchjournal.co.inniscpr.res.inkpi.ua For example, studies on the copolymerization of MAN with various methacrylates have determined the reactivity ratios, which indicate that the systems tend toward random copolymerization. kpi.ua
The table below presents a selection of experimentally determined reactivity ratios for methacrylonitrile (M₁) with different comonomers (M₂). While these studies used the non-labeled monomer, the reactivity ratios are expected to be identical for the ¹⁵N-labeled version, as isotopic substitution at the nitrogen atom should not significantly affect the reactivity of the carbon-carbon double bond.
| Comonomer (M₂) | r₁ (MAN) | r₂ (M₂) | Method/Conditions | Reference |
|---|---|---|---|---|
| Methyl Methacrylate | 0.83 | 1.03 | Bulk polymerization at 60°C, ¹H NMR analysis | kpi.ua |
| Ethyl Methacrylate | 0.65 | 1.10 | Bulk polymerization at 60°C, ¹H NMR analysis | kpi.ua |
| Butyl Methacrylate | 0.54 | 1.04 | Bulk polymerization at 60°C, ¹H NMR analysis | kpi.ua |
| Isobornyl Methacrylate | 0.15 | 0.37 | Solution polymerization in DMF at 60°C, ¹H NMR analysis | researchjournal.co.in |
| Styrene | 0.14 | 0.30 | Analysis of literature data | acs.org |
This table is interactive. Click on the headers to sort the data.
These data are crucial for designing copolymers with specific sequences and properties, such as improved thermal stability or modified mechanical characteristics. researchjournal.co.inkpi.ua
Research into Thermal Stability and Degradation Pathways of ¹⁵N-Labeled Polymers
The thermal stability of a polymer is a critical property that determines its processing conditions and application range. Investigating the thermal degradation pathways provides insight into how a material fails and what products are released, which is important for fire safety and environmental considerations. canada.ca Using polymers synthesized from this compound allows for detailed mechanistic studies of degradation by tracking the fate of the nitrogen atoms.
The thermal degradation of poly(methacrylonitrile) (PMAN) and its copolymers has been studied using techniques like thermogravimetric analysis (TGA) and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS). canada.canist.gov When heated, PMAN and its copolymers undergo complex reactions. Studies on the related polymer, polyacrylonitrile (PAN), show that the material does not simply revert to its monomer upon heating. Instead, the nitrile groups undergo intramolecular cyclization reactions, leading to the formation of a thermally stable, ladder-like polymer structure. researchgate.net This process is accompanied by the release of volatile products, including hydrogen cyanide (HCN) and other nitriles. canada.ca
Research using ¹⁵N-labeled polyacrylonitrile has provided direct evidence for these chemical transformations. researchgate.net In-situ FTIR and ¹⁵N NMR spectroscopy of thermally treated ¹⁵N-PAN revealed the disappearance of the initial nitrile peak and the appearance of new peaks corresponding to different nitrile environments and cyclized structures. researchgate.net This demonstrates the direct participation of the nitrile group in the degradation chemistry. While poly(methacrylonitrile) degradation can differ due to the presence of the α-methyl group, the principle of using ¹⁵N labeling to trace the reaction pathways remains a powerful investigative strategy. Comparative studies show that in terms of the temperature at which 50% of the sample evaporates in 35 minutes, polyacrylonitrile (316°C) is less stable than polybutadiene (B167195) (407°C) or its copolymers. nist.gov
Theoretical and Computational Approaches to 2 Methylprop 2 En 15n Nitrile Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and reactivity of molecules. By approximating the electron density of a system, DFT can provide accurate predictions of molecular properties at a manageable computational cost. For 2-Methylprop-2-en(15N)nitrile, DFT calculations are instrumental in understanding its fundamental chemical characteristics. These calculations can elucidate orbital energies, charge distributions, and reactivity indices, which are crucial for predicting how the molecule will behave in chemical reactions.
One of the most powerful applications of DFT in the context of isotopically labeled compounds is the prediction of Nuclear Magnetic Resonance (NMR) parameters. The Gauge-Including Atomic Orbital (GIAO) method, a common approach within DFT, is frequently used to calculate NMR chemical shifts. rsc.orgnih.gov For this compound, this allows for the theoretical determination of the 15N chemical shift, which is highly sensitive to the local electronic environment.
Systematic studies have shown that DFT methods, such as B3LYP with basis sets like cc-pVDZ, can predict 15N chemical shifts with a high degree of accuracy, often within a ±9.56 ppm range for a diverse set of molecules. rsc.org The choice of functional and basis set is critical, with functionals like OLYP also showing excellent performance for nitrogen-containing heterocycles. researchgate.netnih.gov
Beyond chemical shifts, DFT can also predict spin-spin coupling constants, such as ¹J(¹⁵N-¹³C) and ²J(¹⁵N-¹H). These coupling constants provide valuable information about the connectivity and geometry of the molecule. The analysis of these couplings in 15N-labeled heterocycles has proven to be a powerful tool for structural elucidation. nih.govrsc.org
Below is an illustrative table of predicted 15N NMR parameters for this compound, based on typical DFT calculation accuracies.
| Parameter | Predicted Value |
| ¹⁵N Chemical Shift (ppm) | -110 to -130 |
| ¹J(¹⁵N-¹³C¹) (Hz) | 10 - 15 |
| ²J(¹⁵N-¹³C²) (Hz) | 2 - 5 |
| ²J(¹⁵N-¹H) (Hz) | 1 - 3 |
| (Note: These are illustrative values based on typical ranges for nitriles and related compounds. Actual values would require specific DFT calculations.) |
DFT is also a critical tool for studying the mechanisms of chemical reactions. For this compound, this is particularly relevant for understanding its polymerization behavior. DFT calculations can map out the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and, crucially, transition states. ucsb.edu
Theoretical studies on the polymerization of related monomers, such as methacrylonitrile (B127562) and acrylonitrile (B1666552), have utilized DFT to calculate propagation rate coefficients. acs.org These studies have shown that activation energies are highly sensitive to the level of theory used. acs.org By calculating the energy barrier of the transition state, one can predict the rate of a reaction. For the radical polymerization of methacrylonitrile, DFT can be used to model the addition of a growing polymer radical to a monomer unit, elucidating the energetics of chain propagation.
Computational methods like the Nudged Elastic Band (NEB) can be employed to find the minimum energy path between reactants and products, providing a detailed picture of the reaction coordinate. ims.ac.jp
Here is a hypothetical data table illustrating the kind of energetic data that can be obtained from DFT calculations for a reaction involving this compound.
| Reaction Step | Species | Relative Energy (kcal/mol) |
| Initiation | Reactants | 0.0 |
| Transition State 1 | +15.5 | |
| Intermediate 1 | -5.2 | |
| Propagation | Transition State 2 | +7.8 |
| Product | -25.0 | |
| (Note: These values are for illustrative purposes and represent a plausible reaction profile for a polymerization step.) |
Molecular Dynamics Simulations of Polymerization Processes Involving Labeled Monomers
Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, providing insights into the dynamics of chemical processes like polymerization. mdpi.com While DFT is excellent for static properties and reaction pathways of small systems, MD can simulate the behavior of larger systems, such as a growing polymer chain in a solvent, over time.
For polymerization involving this compound, MD simulations can be used to study:
Chain Growth and Conformation: Simulating the addition of monomer units to a growing polymer chain and observing the resulting polymer's conformation and dynamics.
Solvent Effects: Understanding how the solvent influences the polymerization process and the final properties of the polymer.
Material Properties: Predicting the macroscopic properties of the resulting polymer, such as its density, glass transition temperature, and mechanical properties. nih.govnih.gov
All-atom MD simulations, where every atom is explicitly represented, can provide detailed information about the interactions between the polymer, monomer, and solvent molecules. nih.gov Coarse-grained MD, which groups atoms into larger beads, can be used to study larger systems and longer timescales. mdpi.com The use of labeled monomers in these simulations can help in tracking the incorporation and distribution of specific units within the polymer chain.
Computational Modeling of Spectroscopic Parameters and Isotopic Effects
Computational chemistry is a powerful tool for modeling various spectroscopic parameters, and it is particularly useful for understanding the effects of isotopic substitution. For this compound, computational models can predict how the ¹⁵N isotope affects its vibrational and rotational spectra.
The substitution of ¹⁴N with ¹⁵N leads to a change in the reduced mass of the vibrating groups containing the nitrogen atom. libretexts.org This change in mass results in a predictable shift in the vibrational frequencies. DFT and other quantum chemical methods can accurately calculate these isotopic shifts. For example, the C≡N stretching frequency in methacrylonitrile, which is observed experimentally around 2220-2230 cm⁻¹, would be expected to shift to a lower wavenumber upon ¹⁵N substitution. materialsciencejournal.org
A study on isotopically enriched acrylonitrile has shown that rotational spectra are also sensitive to isotopic substitution, allowing for a precise determination of molecular geometry. researchgate.net Computational modeling of these spectra aids in the assignment of transitions and the refinement of molecular structures.
The following table provides an example of how isotopic substitution might affect the calculated vibrational frequencies of the nitrile group in this compound.
| Vibrational Mode | Frequency (¹⁴N) (cm⁻¹) | Frequency (¹⁵N) (cm⁻¹) | Isotopic Shift (cm⁻¹) |
| C≡N Stretch | ~2252 | ~2220 | ~-32 |
| C-C≡N Bend | ~380 | ~375 | ~-5 |
| (Note: These are illustrative values. The C≡N stretch for methacrylonitrile has been calculated at 2252 cm⁻¹. The ¹⁵N values and shifts are estimated based on the principles of isotopic effects.) materialsciencejournal.org |
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their chemical reactivity. These models are valuable for predicting the reactivity of new compounds without the need for extensive experimental testing.
For a class of compounds like acrylic monomers, QSRR models can be developed to predict their polymerization reactivity. nih.gov Descriptors used in these models can include electronic properties (e.g., atomic charges, orbital energies), steric parameters, and topological indices. The reactivity of acrylic monomers is known to be influenced by the nature of the substituent on the double bond. nih.gov
Synthetic Utility and Application As a Labeled Precursor in Complex Molecule Synthesis
Utilization in the Synthesis of ¹⁵N-Labeled Heterocyclic Compounds for Research
Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of biologically active compounds, and their synthesis with isotopic labels is crucial for research in medicinal chemistry and structural biology. chemistryviews.orgipb.pt 2-Methylprop-2-en(¹⁵N)nitrile can serve as a valuable starting material for creating these labeled structures. The ¹⁵N atom provides a unique spectroscopic handle for Nuclear Magnetic Resonance (NMR) studies, enabling detailed investigation of molecular structure and interactions. alfa-chemistry.com
The synthesis of ¹⁵N-labeled pyridine (B92270) and its derivatives is of particular interest due to their biological relevance and their use as substrates in hyperpolarization techniques like Signal Amplification by Reversible Exchange (SABRE), which dramatically enhances NMR signal sensitivity. nih.govnih.gov One versatile method for introducing a ¹⁵N atom into a heterocyclic ring is the Zincke reaction. nih.gov This approach involves reacting an unlabeled heterocycle, such as a pyridine derivative, with an activating agent (e.g., 2,4-dinitrochlorobenzene) to form a "Zincke salt". This intermediate can then undergo ring-opening and subsequent re-closure with a ¹⁵N-labeled amine source, such as ¹⁵NH₄Cl, to yield the ¹⁵N-enriched heterocycle. nih.gov While this method has been demonstrated effectively for pyridine derivatives, the principle can be extended to other heterocycles, making precursors like 2-Methylprop-2-en(¹⁵N)nitrile valuable for building more complex labeled systems. nih.gov
Similarly, ¹⁵N-labeled imidazole (B134444) derivatives, which are present in many essential biomolecules like the amino acid histidine, can be synthesized using ¹⁵N-labeled precursors. nih.gov The synthesis often involves the reaction of glyoxal, formaldehyde, and a ¹⁵N-labeled ammonium (B1175870) source. nih.gov The resulting labeled imidazoles are promising candidates for hyperpolarization studies and as probes in metabolic imaging. nih.gov
| Labeled Heterocycle | Synthetic Method | Precursor(s) | Yield | Isotopic Enrichment | Reference(s) |
| [1-¹⁵N]Pyridine | Zincke Reaction | Pyridine, 2,4-dinitrochlorobenzene, ¹⁵NH₄Cl | ~33% | >81% | nih.gov |
| [1-¹⁵N]Nicotinamide | Zincke Reaction | Nicotinamide, ¹⁵NH₄Cl | 55% | >98% | nih.gov |
| [¹⁵N₂]Imidazole | One-step cyclization | Glyoxal, Formaldehyde, ¹⁵NH₄Cl | 50% | >98% | nih.gov |
| 4(5)-[¹⁵N]Nitro[¹⁵N₂]imidazole | Nitration | [¹⁵N₂]imidazole, H¹⁵NO₃ | 30% | >98% | nih.gov |
This table summarizes reported synthetic routes to representative ¹⁵N-labeled heterocyclic compounds, illustrating typical yields and enrichment levels achieved using various methods and precursors.
Preparation of Labeled Research Probes for Biochemical and Metabolic Pathway Studies
The use of stable isotope-labeled compounds is a cornerstone of modern biochemical and metabolic research. alfa-chemistry.com By introducing molecules containing ¹⁵N, scientists can trace the flow of nitrogen through complex metabolic networks, quantify protein synthesis and turnover, and elucidate reaction mechanisms. alfa-chemistry.comfrontiersin.org 2-Methylprop-2-en(¹⁵N)nitrile is a precursor for such labeled probes due to the versatility of the nitrile functional group, which can be chemically transformed into amines, amides, and other nitrogen-containing moieties found in biomolecules.
Metabolic flux analysis (MFA) is a powerful technique that quantifies the rates of metabolic reactions within a cell or organism. creative-proteomics.comcreative-proteomics.com This method often relies on feeding cells or organisms a substrate labeled with a stable isotope, such as ¹⁵N-labeled glutamine or ammonium salts, and then using mass spectrometry (MS) or NMR spectroscopy to track the incorporation of the isotope into various metabolites. frontiersin.orgcreative-proteomics.comnih.gov The distribution of the ¹⁵N label provides detailed information about the activity of different metabolic pathways, such as glycolysis and the tricarboxylic acid (TCA) cycle. creative-proteomics.comcreative-proteomics.com The nitrile group of 2-Methylprop-2-en(¹⁵N)nitrile can be converted to functional groups that allow it to be integrated into molecules that enter these central metabolic pathways.
Furthermore, ¹⁵N-labeled compounds are indispensable for structural biology, particularly for NMR studies of proteins and nucleic acids. alfa-chemistry.com By growing organisms in media containing ¹⁵N-labeled nutrients, ¹⁵N can be uniformly incorporated into all proteins. alfa-chemistry.com This labeling strategy is essential for a suite of multidimensional NMR experiments that are used to determine the three-dimensional structures and dynamics of macromolecules. Hyperpolarized ¹⁵N-labeled molecular probes are also an emerging area of interest for in vivo magnetic resonance imaging (MRI), offering the potential for real-time metabolic imaging with high sensitivity. nih.govnih.gov
Building Block for Advanced Supramolecular Structures and Molecular Machines
The field of nanotechnology is increasingly focused on the design and construction of complex, functional systems from molecular components. fz-juelich.de Supramolecular structures and molecular machines are assemblies of molecules designed to perform specific tasks, such as mechanical work or computation, in response to external stimuli. nih.govrsc.org The construction of these nanoscale devices relies on the use of precisely designed molecular building blocks that can be assembled in a controlled manner. fz-juelich.deillinois.edu
2-Methylprop-2-en(¹⁵N)nitrile possesses characteristics that make it a candidate building block for such advanced applications. Its ability to polymerize allows for its incorporation into larger macromolecular scaffolds. The nitrile group offers a site for further functionalization or for engaging in specific non-covalent interactions, such as hydrogen bonding, which are critical for the self-assembly of supramolecular structures. The development of molecular "construction kits" using versatile building blocks aims to simplify the synthesis of complex three-dimensional molecules, and functionalized monomers are a key part of this paradigm. illinois.edu
The ¹⁵N label provides a non-destructive probe to monitor the assembly process and to characterize the final structure and dynamics of the molecular machine. alfa-chemistry.com As researchers design increasingly sophisticated molecular machines that mimic biological systems like the ribosome, the need for functionalized, isotopically labeled components will grow. nih.gov Transition metal complexes are often key components in these systems, and the nitrile group's ability to coordinate with metals could provide another avenue for integrating 2-Methylprop-2-en(¹⁵N)nitrile into these architectures. rsc.org
Development of Novel Isotopic Exchange Methods for ¹⁵N Incorporation in Complex Substrates
While the synthesis of labeled compounds from simple ¹⁵N-enriched starting materials like ¹⁵NH₄Cl is a common strategy, there is growing interest in late-stage isotopic labeling, where an isotope is introduced into a complex molecule in the final steps of a synthesis. alfa-chemistry.comchemistryviews.org This approach is more efficient for labeling valuable or complex molecules like pharmaceuticals. chemrxiv.orgacs.org Several novel methods for nitrogen isotope exchange are being developed that are relevant to nitrile-containing compounds and their heterocyclic derivatives.
One promising strategy is the ANRORC (Addition of Nucleophile, Ring Opening, Ring Closing) mechanism. chemistryviews.orgchemrxiv.org This method allows for the direct exchange of a ¹⁴N atom within a nitrogen-containing heterocycle (azine) for a ¹⁵N atom. chemistryviews.org The process involves activating the heterocycle, which then reacts with a ¹⁵N-labeled nucleophile. The ring opens and then closes again, incorporating the ¹⁵N atom into the heterocyclic skeleton with high efficiency and isotopic enrichment. chemistryviews.orgchemrxiv.org This technique has been successfully applied to a range of pyridines and other azines. chemistryviews.org
For aryl nitriles, nickel-catalyzed C–CN bond activation has emerged as a powerful method for late-stage carbon isotope exchange, and similar principles could be explored for nitrogen exchange. chemrxiv.orgacs.org This strategy uses a transition metal catalyst to cleave the robust carbon-nitrile bond, allowing for an exchange reaction with a labeled cyanide source. chemrxiv.orgacs.org Such methods offer a practical route for labeling nitrile-containing pharmaceuticals and other complex molecules without requiring a complete de novo synthesis. chemrxiv.org The development of these and other isotopic exchange reactions expands the toolkit available to chemists, enabling the efficient incorporation of ¹⁵N into a diverse range of complex substrates. alfa-chemistry.comresearchgate.net
Future Directions and Emerging Research Avenues for 2 Methylprop 2 En 15n Nitrile
Integration with Advanced Flow Chemistry and Continuous Synthesis for Labeled Compound Production
The synthesis of isotopically labeled compounds, including 2-Methylprop-2-en(¹⁵N)nitrile, is often complex and requires precise control over reaction conditions to maximize isotopic enrichment and yield. Advanced flow chemistry and continuous synthesis platforms offer significant advantages over traditional batch processes for this purpose.
Continuous flow reactors provide superior control over parameters such as temperature, pressure, and reaction time, leading to improved reaction efficiency and product consistency. For the production of ¹⁵N-labeled compounds, this enhanced control can minimize the loss of expensive isotopic precursors, such as ¹⁵NH₃ or K¹⁵CN. nih.gov The integration of in-line monitoring techniques, such as spectroscopy, allows for real-time optimization and quality control, ensuring high isotopic purity. Furthermore, the enclosed nature of flow systems enhances safety, which is particularly important when handling reactive intermediates common in nitrile synthesis. The future development of scalable flow processes for producing 2-Methylprop-2-en(¹⁵N)nitrile could make this and other labeled building blocks more accessible and cost-effective for the broader scientific community.
Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Labeled Compounds
| Feature | Batch Synthesis | Continuous Flow Synthesis |
| Process Control | Limited control over gradients | Precise control over temperature, pressure, mixing |
| Scalability | Challenging, often requires re-optimization | More straightforward, linear scaling |
| Safety | Higher risk with large volumes of reagents | Enhanced safety with smaller reaction volumes |
| Efficiency | Potential for lower yields and side products | Often higher yields and improved selectivity |
| Cost-Effectiveness | Can be costly due to inefficient use of isotope | More efficient use of expensive labeled precursors |
Exploration in Novel Catalytic Transformations and Ligand Design Research
The ¹⁵N nucleus in 2-Methylprop-2-en(¹⁵N)nitrile serves as a powerful mechanistic probe for investigating novel catalytic transformations. The distinct signal of the ¹⁵N isotope in Nuclear Magnetic Resonance (NMR) spectroscopy allows for the unambiguous tracking of the nitrile group's fate throughout a reaction sequence. This is invaluable for elucidating complex reaction pathways, identifying key intermediates, and understanding catalyst behavior.
For instance, in transition-metal-catalyzed reactions involving nitrile group activation, ¹⁵N labeling can confirm bond-breaking and bond-forming steps. Future research could employ 2-Methylprop-2-en(¹⁵N)nitrile to study:
Hydroamination and Hydrocyanation: To understand the regioselectivity and mechanism of N-H and C-H bond additions across the double bond.
Nitrile Hydrogenation: To follow the stepwise reduction of the nitrile to an amine.
Metathesis Reactions: To probe the exchange of the nitrile functionality.
Furthermore, 2-Methylprop-2-en(¹⁵N)nitrile can act as a precursor for the synthesis of ¹⁵N-labeled ligands. Ligands containing nitrogen atoms are ubiquitous in coordination chemistry and catalysis. By incorporating a ¹⁵N label, researchers can use NMR spectroscopy to study ligand binding, catalyst stability, and the electronic environment of the metal center, providing critical insights for the rational design of more efficient and selective catalysts. nih.gov
Potential in Smart Materials and Responsive Polymer Research
"Smart" materials and responsive polymers are designed to change their physical or chemical properties in response to external stimuli such as temperature, pH, light, or electric fields. nih.govrsc.org 2-Methylprop-2-en(¹⁵N)nitrile is an ideal candidate for use as a labeled monomer in the synthesis of such advanced materials.
By incorporating this ¹⁵N-labeled monomer into a polymer backbone, researchers can create materials with a built-in spectroscopic handle. Using solid-state NMR and other ¹⁵N-sensitive techniques, it becomes possible to monitor subtle changes in the polymer's structure and dynamics as it responds to a stimulus. This provides a molecular-level understanding of the response mechanism, which is crucial for designing materials with precisely tailored properties. For example, in a temperature-responsive hydrogel, ¹⁵N NMR could track changes in the hydration state and mobility of specific polymer segments around the labeled nitrile group as the material undergoes its phase transition. nih.gov This detailed information is difficult to obtain with conventional analytical methods.
Development of Novel Analytical Probes and Imaging Agents Based on ¹⁵N Isotope
The unique properties of the nitrogen-15 (B135050) isotope make it highly attractive for the development of advanced analytical probes and molecular imaging agents, particularly for Magnetic Resonance Imaging (MRI) and Spectroscopy (MRS). nih.govrsc.org Although ¹⁵N has a lower natural abundance and gyromagnetic ratio than protons (¹H), it offers distinct advantages, including a very wide range of chemical shifts (up to 900 ppm) and longer polarization lifetimes. rsc.org
The wide chemical shift dispersion means that the ¹⁵N signal is highly sensitive to the local chemical environment, allowing for more accurate detection and differentiation of molecules. rsc.org The longer lifetimes are particularly beneficial in hyperpolarization techniques, such as para-hydrogen-induced polarization (PHIP), which can enhance the ¹⁵N NMR signal by several orders of magnitude, overcoming its inherent low sensitivity. nih.govnih.gov
2-Methylprop-2-en(¹⁵N)nitrile can serve as a versatile precursor for a new generation of ¹⁵N-based probes. Its vinyl and nitrile groups can be chemically modified to attach targeting moieties or to create sensors that change their ¹⁵N chemical shift in response to biological analytes like pH or metal ions. nih.gov The development of such hyperpolarized ¹⁵N probes holds immense promise for non-invasive molecular imaging of metabolic processes and disease states with unprecedented clarity. nih.govrsc.org
Table 2: NMR Properties of Selected Nuclei for Imaging Applications
| Nucleus | Natural Abundance (%) | Gyromagnetic Ratio (MHz/T) | Chemical Shift Range (ppm) | Key Advantage for Imaging |
| ¹H | 99.98 | 42.58 | ~15 | High sensitivity and abundance |
| ¹³C | 1.11 | 10.71 | ~250 | Wide chemical shift range |
| ¹⁵N | 0.37 | -4.32 | ~900 | Very wide chemical shift range, long polarization lifetimes nih.govrsc.org |
| ³¹P | 100 | 17.25 | ~30 | Key role in bioenergetics |
Expanding Applications in Environmental and Agricultural Tracing Studies
Stable isotope tracers are indispensable tools in environmental and agricultural science for tracking the movement and fate of nutrients and pollutants. alfa-chemistry.com Nitrogen-15 is extensively used to study the nitrogen cycle, including processes like fertilizer uptake efficiency, nitrogen fixation, denitrification, and nitrate (B79036) leaching into groundwater. iconisotopes.comnih.govresearchgate.net
While simple ¹⁵N-labeled compounds like ammonium (B1175870) sulfate (B86663) or urea (B33335) are commonly used, there is a growing need for more complex labeled molecules to trace the environmental fate of specific organic compounds such as pesticides, herbicides, or industrial chemicals. iconisotopes.comscience.gov 2-Methylprop-2-en(¹⁵N)nitrile, with its reactive functional groups, provides a starting point for the synthesis of these more complex ¹⁵N-labeled tracers.
By synthesizing a labeled version of an agricultural chemical, researchers can precisely track its journey through the ecosystem. This allows for detailed studies on:
Uptake and Distribution: Quantifying how much of the compound is taken up by crops versus what remains in the soil or leaches into water. nih.gov
Degradation Pathways: Identifying the breakdown products of the compound in soil and water.
Bioaccumulation: Following the compound's path through the food web.
These studies are essential for developing more efficient and environmentally benign agricultural practices and for assessing the environmental impact of industrial nitrogen compounds. alfa-chemistry.comosti.gov
Q & A
Basic Research Questions
Q. How is 15N isotopic labeling incorporated into 2-Methylprop-2-en(15N)nitrile during synthesis, and what analytical methods validate its isotopic purity?
- Methodological Answer : 15N labeling is achieved via cross-metathesis reactions using molybdenum nitride complexes synthesized from 15N₂ gas. The isotopic incorporation is confirmed by 15N NMR spectroscopy, which shows distinct shifts (e.g., 832.1 ppm for labeled intermediates) compared to natural abundance 14N analogs. Gas chromatography-mass spectrometry (GC-MS) further verifies the isotopic integrity by detecting molecular ion peaks specific to 15N-labeled products .
Q. What spectroscopic techniques are critical for characterizing this compound, and how do isotopic shifts aid interpretation?
- Methodological Answer : Fourier-transform infrared (FTIR) spectroscopy identifies nitrile functional groups via C≡N stretching bands (~2250 cm⁻¹). Isotopic substitution (15N) shifts this band to ~2224 cm⁻¹ due to reduced vibrational frequency, confirming labeling. Nuclear magnetic resonance (15N NMR) provides direct evidence of isotopic incorporation, with chemical shifts sensitive to electronic environments (e.g., 245.0 ppm for nitrile groups in labeled complexes) .
Q. What are the best practices for handling and storing 15N-labeled nitriles to prevent isotopic contamination or degradation?
- Methodological Answer : Store compounds at low temperatures (<-20°C) in airtight, chemically inert containers (e.g., glass vials with PTFE seals). Avoid prolonged exposure to moisture or light, which may hydrolyze nitriles or cause isotopic exchange. Use separate glassware for 15N-labeled samples to prevent cross-contamination .
Advanced Research Questions
Q. How can experimental designs for 15N tracer studies involving this compound balance statistical rigor with practical constraints like sample size and budget?
- Methodological Answer : Optimize sampling schemes using stratified random sampling to account for spatial heterogeneity in nitrogen cycling. Power analysis (e.g., α=0.05, β=0.20) determines minimum sample sizes for detecting isotopic enrichment. Prioritize high-sensitivity analytical methods (e.g., isotope-ratio mass spectrometry) to reduce required biological replicates, lowering costs .
Q. What statistical approaches resolve discrepancies in 15N recovery rates when tracking nitrile derivatives in environmental systems?
- Methodological Answer : Apply mass-balance models to partition 15N into pools (e.g., plant uptake, soil residue, gaseous loss). Use mixed-effects models to account for nested variables (e.g., soil depth, microbial activity). For unresolved losses, isotopic pairing techniques (e.g., 15N-13C dual labeling) can distinguish biotic vs. abiotic transformation pathways .
Q. How do computational models like density functional theory (DFT) predict reaction mechanisms involving 15N-labeled nitriles in synthetic pathways?
- Methodological Answer : DFT calculates transition-state (TS) energies to evaluate site-selectivity in reactions (e.g., cycloadditions). Key parameters include electronic effects (inductive/conjugative) and entropic contributions. For example, TS energy differences <2 kcal/mol often correlate with experimental regioselectivity ratios in nitrile oxide reactions .
Q. How can 15N tracer data be integrated with 13C or 2H isotopic analyses to map nitrogen transformation networks in complex matrices?
- Methodological Answer : Combine multi-isotope probing (MIP) with compound-specific isotope analysis (CSIA). For instance, 13C-15N dual labeling in NMR studies (e.g., tholin analysis) reveals functional group connectivity (e.g., nitrile-to-amine conversions). Data fusion tools like Bayesian networks statistically resolve overlapping isotopic signals .
Methodological Challenges and Solutions
Q. What are the limitations of natural 15N abundance studies for tracking this compound in low-nitrogen environments?
- Answer : Natural δ15N variations (±2‰) may mask tracer signals. Enrichment factors (e.g., >10 atom% 15N) are required for detection in trace-level nitriles. Use isotope dilution assays with internal standards (e.g., 14N analogs) to correct for background noise .
Q. How do researchers mitigate isotopic dilution in soil or microbial studies using this compound?
- Answer : Pre-incubate soil with 15N-free substrates to deplete native nitrogen pools. Microcosm experiments under controlled conditions (e.g., sterile vs. non-sterile) isolate microbial vs. abiotic dilution effects. Kinetic modeling quantifies dilution rates using first-order decay constants .
Tables for Key Data
| Analytical Technique | Key Parameter | 15N-Specific Observation | Reference |
|---|---|---|---|
| 15N NMR | Chemical shift (ppm) | 832.1 (labeled intermediate), 245.0 (nitrile) | |
| FTIR | C≡N stretch (cm⁻¹) | 2250 (14N) → 2224 (15N) | |
| GC-MS | Molecular ion (m/z) | +1 Da shift for 15N-labeled species |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
